molecular formula C7H5BrF3NO B595639 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 161952-62-1

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B595639
CAS No.: 161952-62-1
M. Wt: 256.022
InChI Key: QZFCOYMEICRTCT-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a trifluoroethoxy group at the 2-position on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the trifluoroethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated or modified pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 2-Bromo-5-fluoropyridine

Uniqueness

4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCOYMEICRTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738674
Record name 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161952-62-1
Record name 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
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